molecular formula C18H22N2O2 B12282823 tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate CAS No. 330804-01-8

tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate

Cat. No.: B12282823
CAS No.: 330804-01-8
M. Wt: 298.4 g/mol
InChI Key: KUBBOKQREDUIST-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate reflects its hierarchical structure, comprising a tert-butyl carbamate group linked to a benzyl moiety substituted with a 4-aminophenyl ring at the meta position. The numbering begins at the carbamate nitrogen, prioritizing the benzyl group as the parent chain. The 4-aminophenyl substituent is explicitly positioned at the third carbon of the central phenyl ring, ensuring unambiguous identification.

The compound’s CAS Registry Number, 330804-01-8 , serves as a unique identifier in chemical databases. This alphanumeric code is critical for tracking its synthesis, patent applications, and regulatory compliance.

Property Value Source
IUPAC Name This compound
CAS Registry Number 330804-01-8
Molecular Formula C₁₈H₂₂N₂O₂
Molecular Weight 298.379 g/mol

The tert-butyl group (C(CH₃)₃ ) confers steric bulk and lipophilicity, while the carbamate linkage (NHCOO ) introduces hydrogen-bonding potential. The 4-aminophenyl substituent contributes electron-donating resonance effects, modulating the compound’s reactivity.

Properties

CAS No.

330804-01-8

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-12-13-5-4-6-15(11-13)14-7-9-16(19)10-8-14/h4-11H,12,19H2,1-3H3,(H,20,21)

InChI Key

KUBBOKQREDUIST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Curtius Rearrangement-Based Synthesis

The Curtius rearrangement is a widely employed method for synthesizing carbamates from carboxylic acids. This approach is particularly valuable for constructing tert-butyl carbamates due to the stability of the tert-butoxycarbonyl (Boc) group under various reaction conditions.

Reaction Mechanism and Optimization

The synthesis begins with the conversion of a carboxylic acid precursor to an acyl azide intermediate. Treatment with di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃) generates the acyl azide, which undergoes thermal decomposition to form an isocyanate intermediate via the Curtius rearrangement. Trapping this reactive species with tert-butanol (t-BuOH) yields the desired carbamate.

For aromatic carboxylic acids, higher reaction temperatures (75°C) are required compared to aliphatic analogues (40°C) due to the increased stability of aromatic acyl azides. This method avoids isolation of intermediates, enabling a one-pot procedure that improves yield and purity.

Key Data:
Parameter Conditions Yield (%) Purity (%)
Acyl Azide Formation Boc₂O, NaN₃, THF, 0°C → RT, 12 h 85–90 >95
Curtius Rearrangement Toluene/t-BuOH (1:1), 75°C, 12–20 h 60–70 90–95
Deprotection (if needed) Trifluoroacetic acid (TFA), DCM 95–98 >99

Limitations

  • Phosphorous salt impurities from diphenyl phosphoryl azide (DPPA) may require additional purification steps.
  • Competitive ester formation occurs with aromatic substrates unless reaction temperatures are carefully controlled.

Three-Component Coupling with CO₂

This phosgene-free method utilizes carbon dioxide as a carbonyl source, offering an environmentally benign alternative. The reaction involves a primary amine, alkyl halide, and CO₂ in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI).

Reaction Dynamics

  • Carbamate Anion Formation : The amine reacts with CO₂ to form a carbamate anion.
  • N-Alkylation : The alkyl halide reacts with the carbamate anion, facilitated by Cs₂CO₃ and TBAI. TBAI enhances reactivity by stabilizing the carbamate anion through ion-pairing.
Key Data:
Component Role Optimal Equivalents
Cs₂CO₃ Base and alkylation promoter 2.0 eq
TBAI Phase-transfer catalyst 0.2 eq
CO₂ Carbonyl source 1 atm pressure
Alkyl Halide Alkylating agent 1.2 eq

Advantages

  • Avoids toxic reagents like phosgene or chloroformates.
  • Compatible with a wide range of amines and alkyl halides.

Indium-Mediated Alkyl Chloroformate Reactions

Indium-mediated methodologies provide a mild and selective route for carbamate synthesis. This method uses catalytic indium metal with stoichiometric alkyl chloroformates, enabling efficient N-alkoxycarbonylation of amines.

Procedure Overview

  • Activation : Indium metal (5 mol%) is suspended in anhydrous tetrahydrofuran (THF).
  • Reaction : The amine and alkyl chloroformate (1.0 eq) are added sequentially at 0°C.
  • Quenching : The mixture is quenched with aqueous NH₄Cl, and the product is extracted.
Key Data:
Amine Type Yield (%) Selectivity (N vs O)
Primary Aliphatic 92 >99:1
Aromatic 88 >99:1
Secondary 78 95:5

Advantages

  • No pre-activation of indium required.
  • Excellent functional group tolerance, including hydroxyl and ester groups.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield Range (%) Scalability Toxicity Concerns Key Advantage
Curtius Rearrangement 60–70 Moderate Azide intermediates High purity, one-pot feasibility
Three-Component Coupling 75–85 High Low Eco-friendly, uses CO₂
Indium-Mediated 78–92 High Low Mild conditions, high selectivity

Industrial-Scale Considerations

For large-scale production, the three-component coupling method is preferred due to its atom economy and minimal waste generation. Recent advancements employ continuous flow reactors to enhance CO₂ utilization and reduce reaction times. Challenges include optimizing gas-liquid mass transfer and managing exothermic reactions during alkylation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate can undergo oxidation reactions to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate is primarily investigated for its role as a pharmacophore in drug design. Carbamate derivatives are known for their biological activities, including enzyme inhibition and modulation of protein interactions.

Enzyme Inhibition

Research has shown that carbamates can act as inhibitors of various enzymes, including acetylcholinesterase and β-secretase. For example, compounds similar to this compound have been evaluated for their ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. A study demonstrated that carbamate derivatives could stabilize amyloid-beta and prevent neurotoxicity in astrocyte cell cultures .

Drug Design

The design of new drugs often incorporates carbamate groups due to their favorable pharmacokinetic properties. The ability of this compound to form hydrogen bonds enhances its interaction with biological targets, making it a valuable candidate for further development .

Case Study 1: Amyloid-Beta Aggregation Inhibition

In a study focusing on Alzheimer's disease models, this compound exhibited moderate protective effects against amyloid-beta-induced oxidative stress in astrocytes. The compound was shown to reduce levels of TNF-α and free radicals, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Synthesis of Carbamate Derivatives

A systematic approach to synthesizing various carbamate derivatives highlighted the utility of this compound as a versatile intermediate. The synthesis involved alkoxycarbonylation methods that demonstrated high yields and efficiency, paving the way for the development of more complex biologically active compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-substrate interactions and disruption of metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compounds with varying substituents on the phenyl rings exhibit distinct physical properties. Key examples from the literature include:

Compound ID/Name Substituents Yield (%) Melting Point (°C) Reference
tert-Butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate (Target) 4-aminophenyl N/A N/A N/A
13i () 3-(trifluoromethyl)phenyl 71 Oil
13j () 4-bromophenyl 59 121–122
13k () 4-fluorophenyl 57 98–99
13m () 2-chloro-3-(trifluoromethyl)phenyl 76 100–102
42h () 3-fluoro-4-(4-methylthiazol-5-yl)phenyl 77 Solid (yellow)
tert-Butyl (4-aminophenyl)carbamate () 4-aminophenyl (simpler structure) N/A N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl (13i) or bromo (13j) substituents exhibit higher melting points (121–122°C for 13j) compared to unsubstituted analogs, likely due to increased molecular rigidity.
  • Electron-Donating Groups (EDGs) : Methoxy-substituted derivatives (e.g., 13n, 82% yield, 79–81°C) show lower melting points, suggesting reduced crystallinity .

Structural Similarity Analysis (–13)

Compound (CAS) Similarity Score Key Structural Difference
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (330793-01-6) 0.99 Boronic acid replaces benzyl group
tert-Butyl (3-aminophenyl)carbamate (68621-88-5) 0.98 Single phenyl ring vs. biphenyl system
tert-Butyl (4-(trifluoromethyl)phenyl)carbamate (141940-37-6) 0.93 Trifluoromethyl substitution at para position

Biological Activity

Tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate (CAS Number: 330804-01-8) is a carbamate derivative with potential applications in medicinal chemistry. Its molecular formula is C18H22N2O2C_{18}H_{22}N_{2}O_{2}, and it has a molecular weight of 298.38 g/mol. This compound has garnered interest due to its possible biological activities, particularly in the context of neuroprotection and modulation of enzymatic pathways.

The structural characteristics of this compound include:

  • Molecular Weight : 298.38 g/mol
  • LogP : 4.746, indicating a moderate lipophilicity which may influence its bioavailability.
  • Polar Surface Area (PSA) : 67.84 Ų, suggesting its potential for membrane permeability.
PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₂
Molecular Weight298.38 g/mol
LogP4.746
PSA67.84 Ų

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease. A study highlighted that related carbamates could inhibit β-secretase and acetylcholinesterase, enzymes involved in amyloid beta aggregation and cholinergic signaling respectively .

Key Findings :

  • Inhibition of β-secretase : IC₅₀ values around 15.4 nM for related compounds suggest potent inhibitory action.
  • Acetylcholinesterase Inhibition : Kᵢ values near 0.17 μM indicate significant potential for enhancing cholinergic activity.

Cytotoxicity and Cell Viability

In vitro studies have demonstrated that compounds structurally related to this compound can enhance the viability of astrocytes exposed to amyloid beta (Aβ) peptides. For instance, treatment with these compounds resulted in improved cell viability (62.98% compared to 43.78% without treatment) when exposed to Aβ .

Inflammation Modulation

The compound's ability to modulate inflammatory responses is notable. It has been observed that treatment with similar carbamates can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures treated with Aβ . This suggests a potential role in mitigating neuroinflammation associated with Alzheimer's pathology.

Case Studies

  • In Vitro Study on Astrocytes :
    • Objective : To assess protective effects against Aβ-induced cytotoxicity.
    • Results : The compound improved cell viability significantly and reduced TNF-α levels compared to controls.
    • : Indicates potential for therapeutic application in neurodegenerative diseases.
  • Scopolamine-Induced Oxidative Stress Model :
    • Objective : Evaluate the antioxidant properties of related carbamates.
    • Findings : Significant reductions in malondialdehyde (MDA) levels were observed, suggesting a protective effect against oxidative stress .

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